molecular formula C16H16O2 B15166850 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- CAS No. 283151-71-3

1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)-

Cat. No.: B15166850
CAS No.: 283151-71-3
M. Wt: 240.30 g/mol
InChI Key: YJPANUWAQYSUPC-IUODEOHRSA-N
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Description

1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique structural properties, which include two phenyl groups and a hydroxyl group attached to a propanone backbone. The (2R,3R) configuration indicates the specific stereochemistry of the molecule, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- can be achieved through several methods. One common approach involves the aldol condensation reaction between benzaldehyde and acetone, followed by a stereoselective reduction to obtain the desired (2R,3R) configuration. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reduction step can be carried out using chiral catalysts or reagents to ensure the correct stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of benzophenone derivatives or benzoic acid derivatives.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The phenyl groups can participate in π-π interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2S,3S)-: The enantiomer of the (2R,3R) compound, with different stereochemistry and potentially different biological activities.

    1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl-, (2R,3S)-: A diastereomer with distinct physical and chemical properties.

    2-Propanone, 1,3-diphenyl-: A structurally similar compound lacking the hydroxyl group, with different reactivity and applications.

Uniqueness

The (2R,3R) configuration of 1-Propanone, 3-hydroxy-2-methyl-1,3-diphenyl- imparts unique stereochemical properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound in asymmetric synthesis and chiral drug development.

Properties

CAS No.

283151-71-3

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(2R,3R)-3-hydroxy-2-methyl-1,3-diphenylpropan-1-one

InChI

InChI=1S/C16H16O2/c1-12(15(17)13-8-4-2-5-9-13)16(18)14-10-6-3-7-11-14/h2-12,15,17H,1H3/t12-,15-/m1/s1

InChI Key

YJPANUWAQYSUPC-IUODEOHRSA-N

Isomeric SMILES

C[C@H]([C@H](C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2

Canonical SMILES

CC(C(C1=CC=CC=C1)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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